2-Amino-5-bromopyridine-3-sulfonamide
Overview
Description
2-Amino-5-bromopyridine-3-sulfonamide is a brominated aromatic amine reagent . It has been used for labeling of model reducing-end oligosaccharides via reductive amination .
Synthesis Analysis
2-Amino-5-bromopyrimidine has been employed in the synthesis of pyridine, pyrimidine, and pyridinone C-nucleoside phosphoramidites. It has also been used in the synthesis of 2-phthalimido-5-bromopyrimidine as an intermediate for the preparation of sulfanilamides and amino acids containing the pyrimidine ring system .Molecular Structure Analysis
The crystal data and details pertaining to data collection and the structure refinement of 2-Amino-5-bromopyrimidine have been studied . The various vibrational modes in the crystal were confirmed by FTIR analysis .Chemical Reactions Analysis
2-Amino-5-bromopyridine has been used to study the hydrogen-bonding patterns in the 2-amino-5-bromopyridine benzoic acid (1/1) cocrystal. It has also been used in the synthesis of 2-amino-5-bromopyridinium 3-aminobenzoate salt and polycyclic azaarenes .Physical And Chemical Properties Analysis
2-Amino-5-bromopyridine is a solid at 20°C. It has a molecular weight of 173.01 and its purity is greater than 98.0% (GC). It appears as a white to light yellow to light yellow-red powder or crystal. It is soluble in chloroform and methanol .Scientific Research Applications
Synthesis and Chemical Reactions
Cross-Coupling Reactions : 2-Amino-5-bromopyridine-3-sulfonamide plays a role in cross-coupling reactions with various sulfonamides, facilitated by specific catalysts, to synthesize N-(3-pyridinyl)-substituted secondary and tertiary sulfonamides. This process is significant in creating diverse chemical compounds (Han, 2010).
Scalable Synthesis : Efficient and scalable synthesis methods have been developed for pyridine sulfonamides, starting from 2,6-dibromopyridine to 6-bromopyridine-2-sulfonamide, highlighting the compound's utility in the production of various pyridine sulfonamides (Emura et al., 2011).
Carbonic Anhydrase Inhibition Studies : Studies on benzo[d]thiazole-5- and 6-sulfonamides, including this compound, have revealed their potential as inhibitors against human carbonic anhydrase isoforms, suggesting applications in medical research and pharmaceutical development (Abdoli et al., 2017).
Biological and Pharmaceutical Research
Antibacterial and Antifungal Activity : Sulfonamide-derived ligands and their metal complexes, including those derived from this compound, have shown moderate to significant antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents (Chohan & Shad, 2011).
Cancer Cell Line Screening : The compound's derivatives have been evaluated for antiproliferative activity against various human cancer cell lines, indicating its significance in oncological research and the development of potential cancer treatments (Awad et al., 2015).
Antitumor Properties : Studies have shown that sulfonamide-focused libraries, including derivatives of this compound, can be effective in antitumor screens, further emphasizing the compound's relevance in cancer research (Owa et al., 2002).
Environmental and Analytical Applications
Detection of Antibiotics in Food Products : Research involving the generation of antibodies for sulfonamide antibiotics highlights the use of this compound in developing sensitive assays like ELISA for the detection of sulfonamide residues in food products, particularly in milk samples (Adrián et al., 2009).
Electrochemical Detection : The compound has been used in developing biosensors for the efficient detection of sulfapyridine, a sulfonamide antibiotic, in honey samples. This demonstrates its application in food safety and quality control (El Hassani et al., 2017).
Mechanism of Action
Target of Action
Brominated aromatic amine reagents like 2-amino-5-bromopyridine are generally used for labeling of model reducing-end oligosaccharides via reductive amination .
Mode of Action
It is known that brominated aromatic amines can participate in various chemical reactions, including reductive amination .
Biochemical Pathways
It has been used to study the hydrogen-bonding patterns in the 2-amino-5-bromopyridine benzoic acid (1/1) cocrystal .
Result of Action
It has been used in the synthesis of 2-amino-5-bromopyridinium 3-aminobenzoate salt and polycyclic azaarenes .
Safety and Hazards
2-Amino-5-bromopyridine can cause skin irritation (H315) and serious eye irritation (H319). Protective measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water in case of skin contact or if it gets in the eyes .
Future Directions
The intensive utilization of sulfonamides has led to the widespread contamination of the environment with these xenobiotic compounds. Consequently, bacteria inhabiting a wide diversity of environmental compartments have been in contact with sulfonamides for almost 90 years. This has led to the development of various strategies by bacteria to cope with these bacteriostatic agents, including mechanisms of antibiotic resistance, co-metabolic transformation, and partial or total mineralization of sulfonamides .
Biochemical Analysis
Biochemical Properties
2-Amino-5-bromopyridine-3-sulfonamide plays a significant role in biochemical reactions, particularly in the labeling of model reducing-end oligosaccharides via reductive amination . This compound interacts with various enzymes, proteins, and other biomolecules through hydrogen bonding and other non-covalent interactions. For instance, it has been observed to form hydrogen bonds with the carboxylic group of neighboring benzoic acid molecules . These interactions are crucial for its function in biochemical assays and synthetic applications.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the respiratory system, causing skin and eye irritation, and specific target organ toxicity upon single exposure . These effects highlight the importance of understanding its cellular impact for safe and effective use in laboratory settings.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It interacts with biomolecules via hydrogen bonding and other non-covalent interactions, which can lead to enzyme inhibition or activation . Additionally, this compound can influence gene expression by binding to specific DNA sequences or interacting with transcription factors. These molecular interactions are essential for its role in biochemical assays and synthetic applications.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its laboratory use. This compound is stable under dry, sealed conditions at temperatures between 2-8°C . Its effects on cellular function can change over time, with potential long-term impacts observed in both in vitro and in vivo studies. Understanding these temporal effects is crucial for optimizing its use in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . These threshold effects are essential for determining safe and effective dosage levels in experimental settings. Toxicity studies have shown that this compound can cause skin and eye irritation, as well as respiratory system toxicity at higher doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical functions. It has been used in the synthesis of polycyclic azaarenes and other complex molecules . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the cells and tissues it interacts with.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing its use in biochemical assays and therapeutic applications.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical functions. This localization is directed by targeting signals and post-translational modifications that guide the compound to specific organelles. These subcellular interactions are essential for its role in modulating cellular processes and biochemical reactions.
Properties
IUPAC Name |
2-amino-5-bromopyridine-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2S/c6-3-1-4(12(8,10)11)5(7)9-2-3/h1-2H,(H2,7,9)(H2,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYXGZXSYHBIBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1S(=O)(=O)N)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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